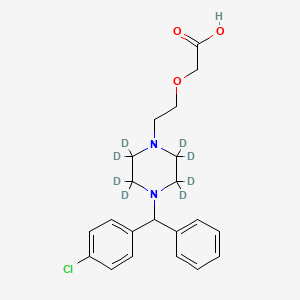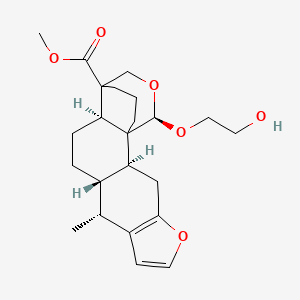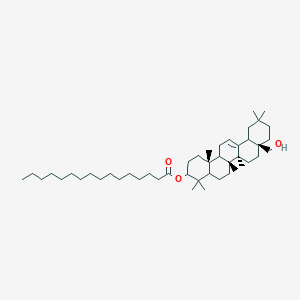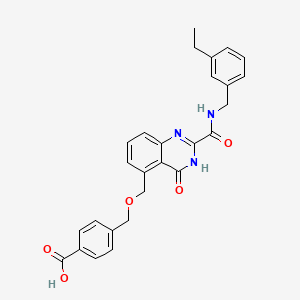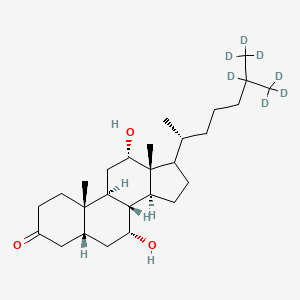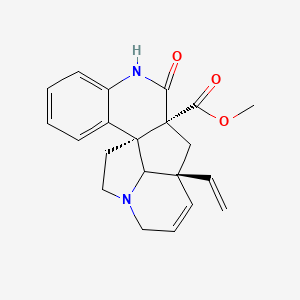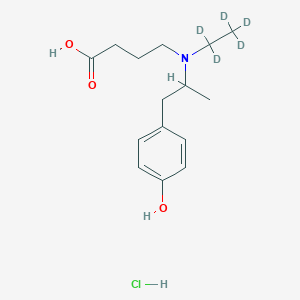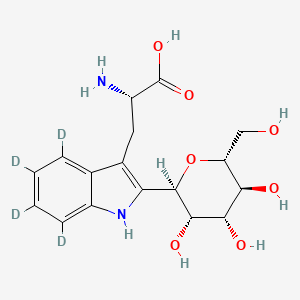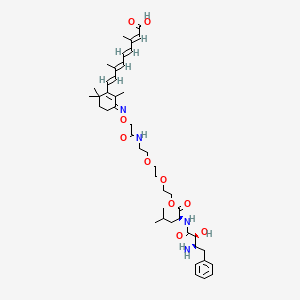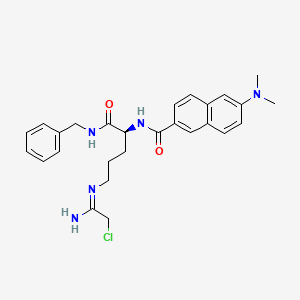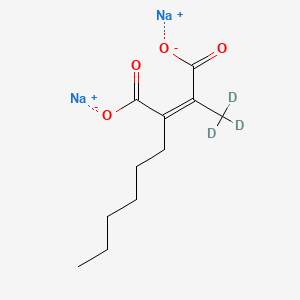
(Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) is a deuterated derivative of maleic acid, which is a dicarboxylic acid. The compound is characterized by the presence of a hexyl group and a methyl group attached to the maleic acid backbone, with deuterium atoms replacing the hydrogen atoms. This compound is often used in scientific research due to its unique properties and isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) typically involves the deuteration of maleic acid followed by the introduction of hexyl and methyl groups. The reaction conditions often require the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms. The process may involve multiple steps, including esterification, reduction, and hydrolysis.
Industrial Production Methods
Industrial production of (Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) may involve large-scale chemical reactors and specialized equipment to handle deuterated compounds. The production process must ensure high purity and yield, often requiring rigorous quality control measures.
化学反応の分析
Types of Reactions
(Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
(Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
作用機序
The mechanism of action of (Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms, providing insights into the behavior of similar non-deuterated compounds. The molecular targets and pathways involved may vary depending on the specific application and context of the research.
類似化合物との比較
Similar Compounds
(Z)-2-Methyl-3-octylmaleic acid-d3 disodium salt: Another deuterated maleic acid derivative with an octyl group instead of a hexyl group.
5-Aminosalicylic acid-d3 disodium: A deuterated derivative of salicylic acid used in similar research applications.
Uniqueness
(Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) is unique due to its specific isotopic labeling and the presence of both hexyl and methyl groups. This combination provides distinct properties that make it valuable in various research applications, particularly in studies involving reaction mechanisms and metabolic pathways.
特性
分子式 |
C11H16Na2O4 |
|---|---|
分子量 |
261.24 g/mol |
IUPAC名 |
disodium;(Z)-2-hexyl-3-(trideuteriomethyl)but-2-enedioate |
InChI |
InChI=1S/C11H18O4.2Na/c1-3-4-5-6-7-9(11(14)15)8(2)10(12)13;;/h3-7H2,1-2H3,(H,12,13)(H,14,15);;/q;2*+1/p-2/b9-8-;;/i2D3;; |
InChIキー |
OWIJWQQMSTVNHD-FKQQITOGSA-L |
異性体SMILES |
[2H]C([2H])([2H])/C(=C(\CCCCCC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] |
正規SMILES |
CCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
